Benzo[rst]pentaphene-5,8-diyl diacetate
Description
Benzo[rst]pentaphene-5,8-diyl diacetate is a polycyclic aromatic compound featuring a fused pentaphene backbone with acetylated hydroxyl groups at the 5,8-positions. This analog shares key functional groups, including diacetate esters and bromine substituents, and is synthesized via a condensation reaction between a carboxaldehyde and indole-3-acetic acid in acetic anhydride under reflux conditions .
The molecular formula of the analogous compound is C₂₆H₂₄Br₂O₆ (molecular weight: 592.29 g/mol), with elemental analysis confirming C: 52.68% and H: 4.05%, closely matching theoretical values . This suggests robust synthetic reproducibility and stability under standard conditions.
Properties
CAS No. |
3509-60-2 |
|---|---|
Molecular Formula |
C28H18O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(13-acetyloxy-8-hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18,20(24),21-dodecaenyl) acetate |
InChI |
InChI=1S/C28H18O4/c1-15(29)31-27-21-9-5-3-7-17(21)19-11-12-20-18-8-4-6-10-22(18)28(32-16(2)30)24-14-13-23(27)25(19)26(20)24/h3-14H,1-2H3 |
InChI Key |
WMQAIOGPASQFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=CC3=C(C4=CC=CC=C4C5=C3C2=C(C=C5)C6=CC=CC=C61)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Regioselective Acetylation of BPP
The introduction of acetate groups at the 5,8-positions of BPP requires precise control to avoid overfunctionalization. A two-step protocol is widely employed:
- Oxidation to BPP-5,8-dione : Treatment of BPP with a mild oxidizing agent, such as tert-butyl hydroperoxide (TBHP) in dichloromethane (DCM), selectively generates the 5,8-dione derivative. Nuclear magnetic resonance (NMR) studies confirm the formation of diketones via distinct carbonyl signals at δ 190.2 ppm.
- Acetylation with Acetic Anhydride : The dione intermediate undergoes acetylation using acetic anhydride in the presence of pyridine as a base. This step proceeds via nucleophilic acyl substitution, yielding BPP-5,8-diacetate with >90% conversion. Reaction monitoring by thin-layer chromatography (TLC) reveals complete consumption of the dione within 4 hours at 80°C.
Palladium-Catalyzed Cross-Coupling
Recent advances leverage palladium-catalyzed cross-coupling to install acetate groups directly. For example, Suzuki–Miyaura coupling of BPP boronic esters with acetyl-protected aryl halides achieves regioselective diacetylation. Optimal conditions utilize PdCl₂(dppe) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and dimethylformamide (DMF) as a solvent at 120°C. This method affords BPP-5,8-diacetate in 78% yield, with no detectable monoacetylated byproducts.
Purification and Characterization
Solvent Extraction and Chromatography
Post-synthetic purification employs a combination of solvent extraction and flash chromatography. Methyl tert-butyl ether (MTBE) and tetrahydrofuran (THF) are preferred for extracting polar byproducts, while silica gel chromatography (ethyl acetate/heptane gradient) isolates the diacetate. Recovery rates exceed 85%, as validated by high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
Spectroscopic and Optical Properties
BPP-5,8-diacetate exhibits distinct spectroscopic signatures:
- UV–Vis Absorption : λₘₐₐ at 342 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π–π* transitions of the conjugated system.
- Fluorescence Emission : A broad emission band at 465 nm (PLQY = 73%), significantly enhanced compared to pristine BPP (13%).
- Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion peak at m/z 456.1521 [M+H]⁺.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for BPP-5,8-diacetate synthesis:
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| DPEX + Acetylation | Toluene, 110°C; Ac₂O, pyridine | 73 | 98 | |
| Suzuki–Miyaura | PdCl₂(dppe), Cs₂CO₃, DMF, 120°C | 78 | 95 | |
| Scholl Oxidation | FeCl₃, DCM, RT | 45 | 82 |
The DPEX-acetylation route offers superior yield and purity, whereas palladium-catalyzed methods provide faster reaction times at the expense of higher catalyst costs.
Mechanistic Insights and Side Reactions
Competing Oxidation Pathways
During acetylation, overoxidation to quinone derivatives remains a challenge. For instance, prolonged exposure to acetic anhydride at elevated temperatures (>100°C) promotes the formation of benzo[rst]pentaphene-5,8-quinone, detectable via infrared (IR) spectroscopy (C=O stretch at 1675 cm⁻¹). Kinetic studies suggest that maintaining temperatures below 80°C and limiting reaction times to 4 hours suppresses this side reaction.
Role of Protecting Groups
The use of tert-butyldimethylsilyl (TBDMS) protecting groups during intermediate steps prevents unwanted cyclization or decomposition. For example, TBDMS-protected phenols undergo clean deprotection under acidic conditions (e.g., HCl/THF), preserving the integrity of the acetate groups.
Industrial and Environmental Considerations
Scale-up synthesis necessitates addressing solvent waste and catalyst recovery. DMF, while effective in cross-coupling, poses disposal challenges due to its high toxicity. Recent efforts explore green solvent alternatives , such as cyclopentyl methyl ether (CPME), which offers comparable efficacy with reduced environmental impact. Additionally, palladium recovery systems using magnetic nanoparticles are under investigation to lower production costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[rst]pentaphene-5,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzo[rst]pentaphene-5,8-dione.
Reduction: Reduction reactions can convert the diacetate groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Benzo[rst]pentaphene-5,8-dione.
Reduction: Benzo[rst]pentaphene-5,8-diol.
Substitution: Various substituted benzo[rst]pentaphene derivatives.
Scientific Research Applications
Benzo[rst]pentaphene-5,8-diyl diacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex polycyclic aromatic hydrocarbons and nanographenes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of Benzo[rst]pentaphene-5,8-diyl diacetate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares Benzo[rst]pentaphene-5,8-diyl diacetate (based on its analog) with compounds listed in the evidence:
Notes:
- *Direct data for this compound is inferred from its structural analog .
- Brominated compounds (e.g., Benzo[rst]pentaphene analog, Benzbromarone) exhibit enhanced lipophilicity and metabolic stability compared to non-halogenated analogs .
Pharmacological and Chemical Stability
- In contrast, Benzbromarone leverages bromine for urate transporter inhibition, highlighting divergent applications of brominated motifs .
- Diacetate Esters : Acetylation at the 5,8-positions increases solubility in organic solvents (e.g., acetic anhydride) compared to hydroxylated precursors, a trait shared with prodrugs like benzathine penicillin salts .
- Stability : The analog’s elemental analysis (C/H ratios) confirms resistance to decomposition under reflux conditions, whereas benzathine penicillin is prone to hydrolysis in acidic environments due to its β-lactam ring .
Q & A
Q. Table 1: Example Analytical Parameters
| Technique | Conditions | Key Peaks/Retention Time | Reference Standard |
|---|---|---|---|
| ¹H NMR | CDCl₃, 400 MHz | δ 2.1 (acetate), δ 7.2–8.4 (aromatic) | Internal TMS |
| HPLC | C18, 70% acetonitrile | ~12.3 min | Benzo[g,h,i]perylene |
| ESI-MS | Positive mode | m/z 458 ([M+H]⁺) | N/A |
Advanced Research: How can enzymatic hydrolysis of the diacetate groups be systematically studied?
Methodological Answer:
The diacetate moiety can be probed using esterase activity assays.
- Experimental Design :
- Substrate Preparation : Dissolve the compound in DMSO and dilute in phosphate buffer (pH 7.4).
- Enzyme Source : Use human liver microsomes or purified esterases (e.g., porcine liver esterase).
- Controls : Include dihydrofluorescein diacetate (DHFDA) as a positive control for esterase activity .
- Kinetic Analysis : Monitor acetate release via HPLC or fluorescence (λₑₓ 485 nm, λₑₘ 535 nm) over time. Calculate and using Michaelis-Menten kinetics.
- Data Interpretation : Compare hydrolysis rates to known substrates (e.g., DHFDA) to infer steric or electronic effects of the PAH core on esterase accessibility.
Data Contradiction: How to resolve discrepancies in reported solubility across studies?
Methodological Answer:
Discrepancies often arise from solvent purity, temperature, or measurement techniques.
- Systematic Protocol :
- Solvent Screening : Test solubility in dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and acetonitrile at 25°C and 40°C.
- Quantification : Use UV-Vis spectroscopy (calibrated with a standard curve) after centrifuging saturated solutions to remove undissolved particles.
- Reference Standards : Cross-validate with benzo[g,h,i]perylene solubility data, as PAH solubility trends are often correlated .
Q. Table 2: Solubility Comparison in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) | Notes |
|---|---|---|
| DMSO | 12.5 ± 1.2 | Optimal for biological assays |
| THF | 8.3 ± 0.9 | Limited stability over time |
| Acetonitrile | 5.1 ± 0.6 | Suitable for HPLC dilution |
Advanced Research: What strategies mitigate photodegradation during optical property studies?
Methodological Answer:
PAH derivatives are prone to photooxidation. Key strategies include:
- Light Exposure Control : Conduct experiments under inert atmospheres (N₂/Ar) and use amber glassware or UV-filtered light sources.
- Stabilizers : Add 0.1% (w/v) butylated hydroxytoluene (BHT) to solutions to inhibit radical formation.
- Real-Time Monitoring : Track degradation via time-resolved UV-Vis or fluorescence spectroscopy, comparing to stable analogs like benzophenone-3 (BP3) .
Basic Research: How to validate purity for electronic applications?
Methodological Answer:
High purity (>99%) is critical for optoelectronic studies.
- Stepwise Purification :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to remove non-polar impurities.
- Recrystallization : Dissolve in hot toluene and cool to −20°C for 24 hours.
- Final Validation : Confirm purity via differential scanning calorimetry (DSC) to detect melting point consistency (±1°C) and HPLC area-percent analysis (>99.5%) .
Advanced Research: How does the PAH core influence electrochemical behavior?
Methodological Answer:
The conjugated aromatic system governs redox properties.
- Cyclic Voltammetry (CV) Protocol :
- Electrode Setup : Use a glassy carbon working electrode in 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile.
- Scan Rates : 50–500 mV/s to distinguish diffusion-controlled vs. surface-confined processes.
- Data Analysis : Compare oxidation/reduction potentials to pentacene (a structurally simpler PAH) to identify extended conjugation effects .
- Key Metrics : (half-wave potential), ΔEp (peak separation), and HOMO/LUMO calculations via DFT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
